molecular formula C8H9Cl2N B128445 2,4-Dichloro-6-methylbenzylamine CAS No. 150517-76-3

2,4-Dichloro-6-methylbenzylamine

Cat. No.: B128445
CAS No.: 150517-76-3
M. Wt: 190.07 g/mol
InChI Key: QISTWSMZJRTDCS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzylamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

2,4-Dichloro-6-methylbenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound is known to cause severe skin burns and eye damage . It is classified under UN Number UN3259, indicating that it is a corrosive solid .

Mechanism of Action

Target of Action

It is known that similar compounds often interact with specific enzymes or receptors within biological systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-methylbenzylamine . Factors such as temperature, pH, and the presence of other chemicals can impact how the compound interacts with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-methylbenzylamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-6-methylbenzaldehyde with ammonia or an amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of substituted benzylamines with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzylamine: Lacks the methyl group at the 6 position.

    2,6-Dichlorobenzylamine: Lacks the chlorine atom at the 4 position.

    4-Chloro-2-methylbenzylamine: Lacks one chlorine atom and has a different substitution pattern.

Uniqueness

2,4-Dichloro-6-methylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and the methyl group influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2,4-dichloro-6-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISTWSMZJRTDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384202
Record name 2,4-dichloro-6-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150517-76-3
Record name 2,4-Dichloro-6-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150517-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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